molecular formula C32H30N2O B11712222 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine

2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine

Cat. No.: B11712222
M. Wt: 458.6 g/mol
InChI Key: XRPVTUJELVMDEK-UHFFFAOYSA-N
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Description

2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine is a complex organic compound that features an indole core substituted with an oxirane ring and a tritylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine typically involves multiple steps. One common method starts with the treatment of indole-3-carbaldehyde with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This intermediate can then be reacted with various amines and other reagents to introduce the tritylethanamine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while substitution reactions can yield a variety of functionalized indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole core, an oxirane ring, and a tritylethanamine group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C32H30N2O

Molecular Weight

458.6 g/mol

IUPAC Name

2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine

InChI

InChI=1S/C32H30N2O/c1-4-10-26(11-5-1)32(27-12-6-2-7-13-27,28-14-8-3-9-15-28)34-19-18-25-22-33-31-17-16-24(21-30(25)31)20-29-23-35-29/h1-17,21-22,29,33-34H,18-20,23H2

InChI Key

XRPVTUJELVMDEK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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